molecular formula C18H15N3O4 B5723213 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one

2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one

Cat. No. B5723213
M. Wt: 337.3 g/mol
InChI Key: HSIPDMNYKKCVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the class of oxazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one involves its ability to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to improve cognitive function and memory in animal models, which may be due to its ability to increase the levels of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its ability to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. Additionally, the compound may have limited stability under certain conditions, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the study of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of new derivatives of the compound with improved solubility and stability. Additionally, further studies are needed to determine the potential therapeutic applications of the compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the potential toxic effects of the compound need to be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one involves the reaction of 4-(3-nitrophenyl)-2,4-dioxobutanoic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of this compound.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one has been widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been studied for its ability to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. Additionally, this compound has been studied for its potential anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)18-19-16(11-17(22)25-18)13-4-3-5-15(10-13)21(23)24/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIPDMNYKKCVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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